LogP (Lipophilicity) Comparison: Target Compound vs. 1‑(4‑Sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1)
The target compound (CAS 478250‑25‑8) has a measured LogP of 0.22430, while the closest commercial analog 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1) displays a LogP of 1.62730 [1]. The ΔLogP of –1.40300 indicates that the target compound is approximately 25‑fold more hydrophilic, which translates into markedly different aqueous solubility and reversed‑phase HPLC retention behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.22430 |
| Comparator Or Baseline | 1‑(4‑Sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1): 1.62730 |
| Quantified Difference | ΔLogP = –1.40300 (target ≈ 25× more hydrophilic) |
| Conditions | Calculated or experimentally derived LogP values from authoritative databases (ChemSrc for target; Kepuchina.cn for comparator) |
Why This Matters
The significant difference in LogP directly impacts solvent selection for reactions, aqueous work‑up efficiency, and chromatographic method development, making the target compound preferable when high water‑solubility and low organic‑solvent retention are required.
- [1] Kepuchina.cn. 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone LogP: 1.627301. View Source
